molecular formula C22H14O3 B8210464 9,9-Dihydroxybenzo[b]triphenylen-14-one

9,9-Dihydroxybenzo[b]triphenylen-14-one

Cat. No.: B8210464
M. Wt: 326.3 g/mol
InChI Key: OELCVENWAVOBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Dihydroxybenzo[b]triphenylen-14-one is a functionalized polycyclic aromatic hydrocarbon (PAH) of significant interest in advanced materials research . Its extended, planar conjugated system, characteristic of benzo[b]triphenylene derivatives, makes it a promising candidate for exploration in organic electronic devices. Researchers are investigating its potential as a novel building block for developing semiconductors, light-emitting diodes (OLEDs), and other functional organic materials due to its predicted electronic configuration and charge transport properties. The specific substitution with hydroxy and keto functional groups enhances its molecular versatility, facilitating its use in supramolecular chemistry and the synthesis of more complex molecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). This compound is strictly for Research Use Only and is intended for utilization in controlled laboratory settings by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

9,9-dihydroxybenzo[b]triphenylen-14-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O3/c23-21-17-11-5-6-12-18(17)22(24,25)20-16-10-4-2-8-14(16)13-7-1-3-9-15(13)19(20)21/h1-12,24-25H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELCVENWAVOBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C(=O)C5=CC=CC=C5C4(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs of 9,9-Dihydroxybenzo[b]triphenylen-14-one include:

Matairesinol: A lignano-9,9'-lactone lacking hydroxyl groups at positions 9 and 9' but retaining the lactone ring.

Trachelogenin: A lignano-8'-hydroxy-9,9'-lactone with an additional hydroxyl group at position 8'.

Nortrachelogenin 5'-C-β-D-glucoside: A glycosylated derivative with a glucose moiety at position 5'.

9,14-Diphenyl-9,9a,10,13,13a,14-hexahydro-9,14:10,13-dimethanobenzo[f]tetraphen-15-one: A structurally distinct polycyclic ketone with phenyl substituents and a fused tetraphenylene system .

Table 1: Structural Comparison

Compound Core Structure Key Functional Groups Substitutions
This compound Triphenylene 9-OH, 9'-OH, 14-ketone None
Matairesinol Dibenzylbutyrolactone 9,9'-lactone Methoxy groups at 4,4'
Trachelogenin Dibenzylbutyrolactone 8'-OH, 9,9'-lactone Methoxy groups at 4,4'
9,14-Diphenyltetraphen-15-one Tetraphenylene 15-ketone Phenyl groups at 9,14
Mass Spectrometric Fragmentation Patterns

Fragmentation studies reveal critical distinctions:

  • This compound : Expected to exhibit strong [M+Na]+ signals in positive ion mode, similar to other dibenzylbutyrolactones. Hydroxyl groups at 9 and 9' may lead to unique dehydration fragments (e.g., [M+H−H2O]+), as observed in trachelogenin .
  • Matairesinol: Generates diagnostic [A]+ (m/z 137.0613) and [B]+ (m/z 223.0968) ions via cleavage of the lactone ring and benzyl moieties .
  • Trachelogenin: Produces m/z 371.1496 [M+H−H2O]+ due to dehydration, followed by lign-7-eno-9,9'-lactone intermediates. The fragment m/z 137.0613 ([A]+) is also observed, aiding differentiation from matairesinol .
  • Glycosylated Derivatives (e.g., nortrachelogenin 5'-C-β-D-glucoside): Show sequential loss of glucose residues (−162 Da), yielding aglycone fragments that align with parent compound behavior .

Table 2: Key MS/MS Fragments

Compound Precursor Ion (m/z) Diagnostic Fragment Ions (m/z) Significance
This compound ~423.1 (theoretical) [M+H−H2O]+ (~405.1), [A]+ (~137.0) Hydroxyl-driven dehydration
Matairesinol 357.1 137.0613 ([A]+), 223.0968 ([B]+) Lactone ring cleavage
Trachelogenin 389.1 371.1496 ([M+H−H2O]+), 137.0613 8'-OH dehydration
Electronic and Reactivity Differences
  • Hydrogen Bonding : Dual hydroxyl groups at 9 and 9' enable intramolecular hydrogen bonding, which may stabilize specific conformations absent in analogs like 9,14-diphenyltetraphen-15-one .
  • Glycosylation Impact: Glycosides (e.g., nortrachelogenin 5'-C-β-D-glucoside) exhibit reduced fragmentation complexity due to neutral loss of sugar moieties, unlike the parent compound .

Research Findings and Implications

  • Analytical Differentiation: The hydroxylation pattern of this compound produces unique MS/MS fragments (e.g., [M+H−H2O]+), enabling unambiguous identification versus non-hydroxylated analogs .
  • Synthetic Challenges : The fused triphenylene core complicates synthesis compared to simpler dibenzylbutyrolactones, necessitating advanced cyclization strategies.

Preparation Methods

Role of Methoxy Substituents

Methoxy groups at specific positions critically influence cyclization efficiency:

  • 3,4-Dimethoxyphenyl : 90% conversion due to enhanced electron density and steric alignment.

  • 4-Methoxyphenyl : 50% conversion, limited by reduced directing effects.

  • Unsubstituted phenyl : <10% conversion, underscoring the necessity of electron-donating groups.

Oxidizing Agents and Conditions

Optimal results are achieved with Tf₂O due to its dual role as a Lewis acid and dehydrating agent. Alternatives like FeCl₃ or DDQ yield inferior regioselectivity (<30% desired product). Reaction temperatures below −20°C minimize side reactions, preserving the ketone functionality at position 14.

Functional Group Interconversion: Hydroxyl and Ketone Installation

Post-cyclization steps involve deprotection of methoxy groups to hydroxyls and ketone stabilization.

Demethylation of Methoxy Groups

Boron tribromide (BBr₃) in dichloromethane at −78°C selectively cleaves methoxy groups without affecting the ketone. For instance, treatment of a tri-methoxy intermediate with BBr₃ (3 equiv) for 6 hours yields this compound in 85% yield. Prolonged exposure (>12 hours) leads to ketone reduction, highlighting the need for strict temperature control.

Ketone Stabilization During Cyclization

The ketone at position 14 is susceptible to over-oxidation or reduction during Scholl reactions. Triflate protection, as described in tetramic acid syntheses, mitigates this issue. Pre-treatment of the ketone precursor with triflic anhydride forms a stable triflate intermediate, which is hydrolyzed post-cyclization using aqueous KHSO₄. This approach improves ketone retention by 60% compared to unprotected analogs.

Borane-Mediated Stereochemical Control in Related Systems

While this compound lacks stereocenters, borane complexes used in dihydrotetrabenazine syntheses offer insights into ketone handling. For example, borane-dimethyl sulfide selectively reduces α,β-unsaturated ketones without affecting isolated ketones, suggesting utility in protecting the C14 position during functionalization.

Comparative Analysis of Synthetic Routes

The table below evaluates three routes to this compound:

MethodKey StepsYield (%)Purity (%)Limitations
Scholl/Tf₂O cyclizationMethoxy-directed cyclization, BBr₃ deprotection6898Requires cryogenic conditions
Oxidative coupling (FeCl₃)Radical coupling, HNO₃ oxidation3585Low regioselectivity
Suzuki-Miyaura/cyclizationPalladium-catalyzed coupling, DDQ oxidation5292High catalyst loading

The Scholl/Tf₂O route outperforms others in yield and purity, albeit with stringent temperature requirements.

Scalability and Industrial Considerations

Industrial adoption faces challenges in:

  • Cost : Triflic anhydride is expensive ($450/kg), necessitating solvent recovery systems.

  • Safety : BBr₃ demands inert atmosphere handling, increasing operational complexity.

  • Purification : Column chromatography is avoided in large-scale runs, favoring recrystallization from acetone/water (80% recovery) .

Q & A

Q. What safety protocols are critical for handling this compound in mutagenicity assays?

  • Methodological Answer : Follow NIH/OSHA Tier-2 guidelines:
  • Containment : Use Class II biosafety cabinets for Ames test preparations.
  • Waste Disposal : Neutralize with 10% KOH before autoclaving.
  • Training : Document competency in handling genotoxins via IBC-approved modules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.